2-(3-Phenyloxetan-3-yl)acetic acid
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Overview
Description
2-(3-Phenyloxetan-3-yl)acetic acid is a compound that features a four-membered oxetane ring substituted with a phenyl group and an acetic acid moiety. Oxetanes are known for their unique ring strain and reactivity, making them valuable in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
It’s worth noting that this compound might be used as a building block in the synthesis of more complex molecules, which could have specific targets in biological systems .
Mode of Action
As a building block, its role would typically be to contribute to the structure of the final compound, which could then interact with its targets. The phenyloxetane ring and the acetic acid moiety could potentially participate in various chemical reactions, leading to a wide range of possible interactions .
Biochemical Pathways
Compounds with similar structures, such as indole-3-acetic acid, are known to play roles in various biochemical pathways, including those involved in plant growth and development .
Pharmacokinetics
The compound’s molecular weight (20821 g/mol) and its physical form (powder) suggest that it could potentially be absorbed and distributed in biological systems .
Result of Action
As a building block, its primary role would be to contribute to the structure of the final compound, which could then exert specific effects depending on its targets and mode of action .
Action Environment
It’s worth noting that many factors, such as temperature, ph, and the presence of other chemicals, can potentially affect the stability and activity of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyloxetan-3-yl)acetic acid typically involves the formation of the oxetane ring followed by functionalization. One common method is the intramolecular cyclization of appropriate precursors. For instance, the synthesis can start from a phenyl-substituted epoxide, which undergoes ring closure to form the oxetane ring . Another approach involves the use of cyclization reactions through C-O bond formation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for efficient cyclization and functionalization. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyloxetan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The phenyl group and the acetic acid moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols .
Scientific Research Applications
2-(3-Phenyloxetan-3-yl)acetic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different ring structure.
Phenylacetic acid: Shares the phenyl and acetic acid components but lacks the oxetane ring.
Oxetan-3-ylidene derivatives: Compounds with similar oxetane rings but different substituents.
Uniqueness
2-(3-Phenyloxetan-3-yl)acetic acid is unique due to its combination of the oxetane ring and phenyl group, which imparts distinct reactivity and biological properties. The ring strain of the oxetane enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(3-phenyloxetan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)6-11(7-14-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWTYUBXVHMZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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